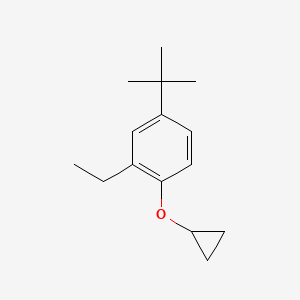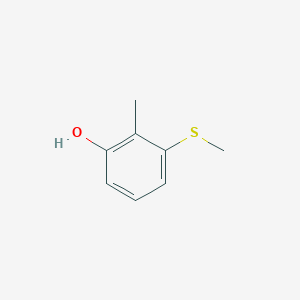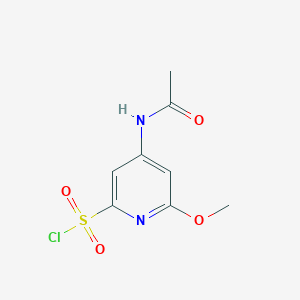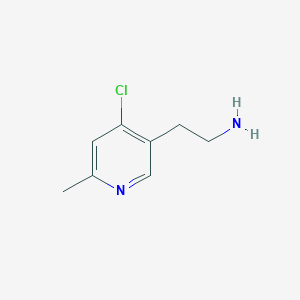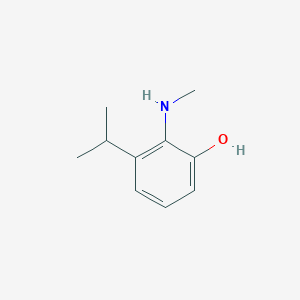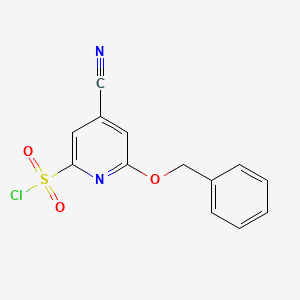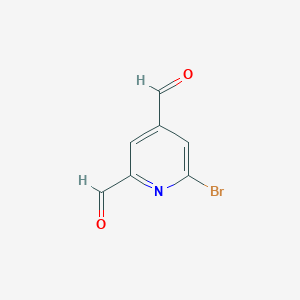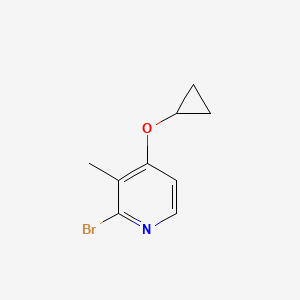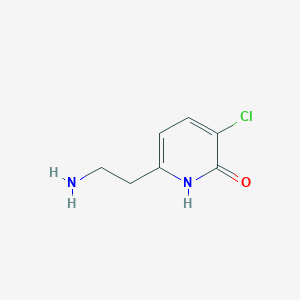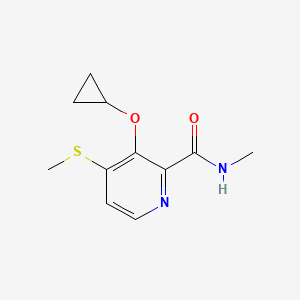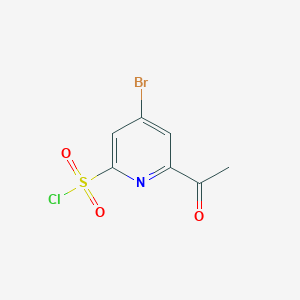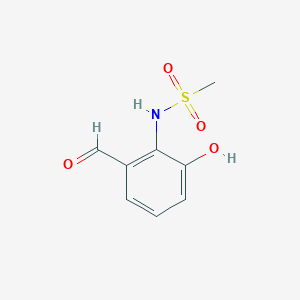
3-(6-Bromopyridin-2-YL)oxetan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Bromopyridin-2-YL)oxetan-3-amine is a chemical compound that features a bromopyridine moiety attached to an oxetane ring with an amine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-2-YL)oxetan-3-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position.
Formation of Oxetane Ring: The brominated pyridine is then reacted with an appropriate reagent to form the oxetane ring.
Introduction of Amine Group: Finally, the oxetane derivative is treated with an amine source to introduce the amine group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Bromopyridin-2-YL)oxetan-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its chemical structure.
Polymerization: It may participate in polymerization reactions to form polymeric materials.
Common Reagents and Conditions
Substitution: Reagents such as sodium tert-butoxide and XPhos ligand can be used for substitution reactions.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
3-(6-Bromopyridin-2-YL)oxetan-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential drug candidate.
Industry: The compound can be used in the production of polymeric materials and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(6-Bromopyridin-2-YL)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors, while the oxetane ring and amine group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, making the compound a potential candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-bromopyridine: Similar structure but lacks the oxetane ring.
3-(6-Bromopyridin-3-yl)oxetan-3-amine: Similar structure but with the bromine atom at a different position.
6-Bromo-3-pyridinamine: Similar structure but lacks the oxetane ring and amine group at the 3-position.
Uniqueness
3-(6-Bromopyridin-2-YL)oxetan-3-amine is unique due to the presence of both the bromopyridine moiety and the oxetane ring with an amine group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Propiedades
Número CAS |
1393531-99-1 |
|---|---|
Fórmula molecular |
C8H9BrN2O |
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
3-(6-bromopyridin-2-yl)oxetan-3-amine |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(11-7)8(10)4-12-5-8/h1-3H,4-5,10H2 |
Clave InChI |
WUZTUDSCYISGAM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(C2=NC(=CC=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


